3-Iodo-5-nitrobenzenecarboximidamide
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Overview
Description
3-Iodo-5-nitrobenzenecarboximidamide is an organic compound characterized by the presence of iodine and nitro functional groups attached to a benzene ring with a carboximidamide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitrobenzenecarboximidamide typically involves the iodination and nitration of benzenecarboximidamide. One common method includes the reaction of benzenecarboximidamide with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can replace the iodo group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-Iodo-5-aminobenzenecarboximidamide.
Substitution: Formation of various substituted benzenecarboximidamides depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The iodo group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodo-5-nitrobenzene: Similar in structure but with a bromine atom instead of a carboximidamide group.
3-Iodo-5-nitropyridin-4-ol: Contains a pyridine ring instead of a benzene ring.
Uniqueness
3-Iodo-5-nitrobenzenecarboximidamide is unique due to the presence of both iodo and nitro groups on the benzene ring along with a carboximidamide substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6IN3O2 |
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Molecular Weight |
291.05 g/mol |
IUPAC Name |
3-iodo-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6IN3O2/c8-5-1-4(7(9)10)2-6(3-5)11(12)13/h1-3H,(H3,9,10) |
InChI Key |
VRCINAZTWBQGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=N)N |
Origin of Product |
United States |
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